4-(4-Aminofenoxi)-N-metilpicolinamida

Descripción general

Descripción

4-(4-Aminophenoxy)-N-methylpicolinamide (4-APNM) is a novel compound that has been studied in recent years for its potential as an anti-inflammatory and analgesic agent. It is a derivative of picolinamide, a compound found in nature, and is synthesized in the laboratory. 4-APNM has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and analgesic effects. The mechanism of action of 4-APNM is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Aplicaciones Científicas De Investigación

Materiales Aeroespaciales

El compuesto se utiliza en la síntesis de poliimidas semicristalinas procesables por fusión que tienen aplicaciones en la industria aeroespacial debido a su excelente estabilidad térmica, resistencia química y propiedades mecánicas . Estos materiales pueden soportar las condiciones extremas del espacio y son cruciales para la construcción de naves espaciales y satélites.

Polímeros de Alto Rendimiento

“4-(4-Aminofenoxi)-N-metilpicolinamida” sirve como monómero para polímeros de alto rendimiento que exhiben una capacidad de recristalización significativa y una cinética de cristalización rápida desde el fundido . Esta propiedad es esencial para crear materiales que requieren una gestión térmica precisa y se utilizan en campos de alta temperatura como la maquinaria y la ingeniería química.

Electrónica

En la industria electrónica, el compuesto contribuye al desarrollo de polímeros que se utilizan para películas aislantes, recubrimientos de cables y placas de circuito debido a su estabilidad térmica y propiedades dieléctricas . Estos polímeros ayudan a mejorar la longevidad y el rendimiento de los dispositivos electrónicos.

Membranas de Electrolito Polimerico (PEMs)

El compuesto participa en la producción de membranas de electrolito polimerico reticuladas que son impermeables al metanol . Estas PEM se utilizan en pilas de combustible, particularmente en pilas de combustible de metanol directo (DMFC), que son prometedoras para fuentes de energía portátiles y transporte.

Aplicaciones de Estabilidad Térmica

Debido a su papel en la creación de polímeros con alta estabilidad térmica, “this compound” es vital para los materiales utilizados en entornos donde se requiere alta resistencia térmica, como en reactores químicos y hornos industriales .

Mejora de las Propiedades Mecánicas

Los polímeros sintetizados a partir de este compuesto son conocidos por sus buenas propiedades mecánicas, incluidos módulos y resistencias de tracción altos . Esto los hace adecuados para su uso en componentes estructurales que requieren materiales con altas relaciones resistencia-peso.

Control Reológico

En aplicaciones donde la fluidez del fundido es crítica, como en el procesamiento de materiales plásticos, el compuesto ayuda a lograr las propiedades reológicas deseadas . Esto es importante para los procesos de fabricación que implican moldeo y extrusión.

Soluciones de Energía Sostenible

Por último, la aplicación del compuesto en el desarrollo de PEM contribuye a las soluciones de energía sostenible al mejorar la eficiencia y la estabilidad de las pilas de combustible . Esto se alinea con los esfuerzos globales para la transición a fuentes de energía más limpias.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Aminophenoxy)-N-methylpicolinamide is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration . The compound was designed based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .

Mode of Action

The compound interacts with its target, the MET protein, by forming key hydrogen bonds . These bonds are formed with specific amino acids in the MET protein, which play a major role in binding free energy . This interaction inhibits the kinase activity of the MET protein, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the MET signaling pathway, which is involved in cell growth and survival . By inhibiting the MET protein, the compound disrupts this pathway, leading to the inhibition of cell proliferation . The downstream effects include the induction of apoptosis (cell death) and the blocking of the cell cycle, specifically in the G0/G1 phase .

Pharmacokinetics

One of the compounds in the same study showed good pharmacokinetic characteristics in rats

Result of Action

The compound exhibits antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis in A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase . The IC50 value of the compound on c-Met kinase is 46.5 nM , indicating its potent inhibitory activity.

Safety and Hazards

Direcciones Futuras

Future research could focus on expanding the processing window of phthalonitrile resins. A novel self-catalyzed amino-epoxy 4-aminophenoxy phthalonitrile-resorcinol diglycidyl ether phthalonitrile (APRE-PN) resin was prepared via a two-step method of reacting amino and epoxy groups at a low temperature and then reacting nitrile with nitrile groups at a high temperature .

Análisis Bioquímico

Biochemical Properties

4-(4-Aminophenoxy)-N-methylpicolinamide has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Aminophenoxy)-N-methylpicolinamide is complex and involves several steps. It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Aminophenoxy)-N-methylpicolinamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propiedades

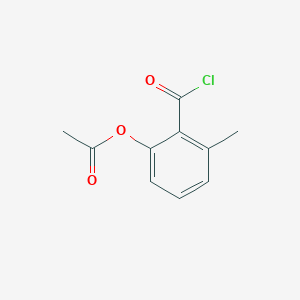

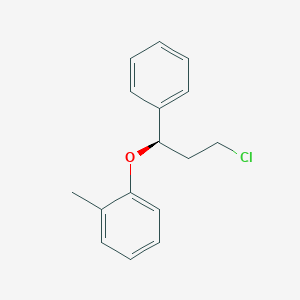

IUPAC Name |

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZBPYPZLAEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586507 | |

| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284462-37-9 | |

| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284462-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

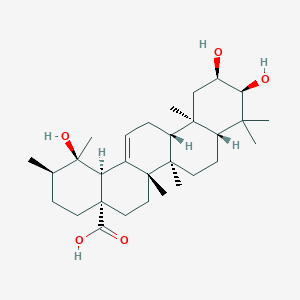

![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)